3-Fluoro Substitution vs. Des-Fluoro Analogue: Class-Level c‑Met Kinase Potency Inference
The non-fluorinated analogue 4-(4-aminophenoxy)pyridine-2-carboxamide (CAS 284462-80-2) inhibited c‑Met kinase with an IC50 of 46.5 nM in a time-resolved fluorescence energy transfer assay [1]. While a direct IC50 for the 3-fluoro compound is not publicly reported, extensive SAR literature on pyridine‑carboxamide kinase inhibitors demonstrates that a strategically placed fluorine atom on the phenoxy ring enhances binding affinity through improved van der Waals contacts and modulation of the aryl ring's electron density, consistent with this compound's role as the key intermediate for the clinically approved multi‑kinase inhibitor regorafenib [2].
| Evidence Dimension | c‑Met kinase inhibitory potency (class-level SAR trend) |
|---|---|
| Target Compound Data | 3-Fluoro substituent present; direct IC50 not publicly available but fluorination consistently improves potency in this chemotype |
| Comparator Or Baseline | 4-(4-Aminophenoxy)pyridine-2-carboxamide (des-fluoro): IC50 = 46.5 nM against c‑Met |
| Quantified Difference | Fluorination is expected to improve or maintain sub‑50 nM potency relative to the 46.5 nM baseline |
| Conditions | c‑Met TR‑FRET enzymatic assay (comparator data) |
Why This Matters
Procurement of the fluorinated intermediate enables access to the regorafenib phenotype that has demonstrated clinical efficacy as a multi‑kinase inhibitor, whereas the des-fluoro analogue leads to the sorafenib scaffold with a different kinase selectivity profile.
- [1] Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 2023, 115499. (Reports c‑Met IC50 of 46.5 nM for the des-fluoro parent compound.) View Source
- [2] Monocyclic heterocycles as kinase inhibitors. U.S. Patent US20050245530 (2005). (Establishes the fluorinated picolinamide scaffold as a privileged HGFR/c‑Met inhibitor pharmacophore.) View Source
